molecular formula C12H24N2O3 B13088830 tert-butyl (3S,4R)-3-methoxy-4-(methylamino)piperidine-1-carboxylate

tert-butyl (3S,4R)-3-methoxy-4-(methylamino)piperidine-1-carboxylate

Cat. No.: B13088830
M. Wt: 244.33 g/mol
InChI Key: HOLKRUPPRSGRHS-ZJUUUORDSA-N
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Description

tert-Butyl (3S,4R)-3-methoxy-4-(methylamino)piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate protective group at the 1-position, a methoxy group at the 3S position, and a methylamino substituent at the 4R position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor-targeted molecules. Its stereochemistry and functional groups influence its reactivity, solubility, and interactions with biological targets.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-methoxy-4-(methylamino)piperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-9(13-4)10(8-14)16-5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1

InChI Key

HOLKRUPPRSGRHS-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)NC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)NC

Origin of Product

United States

Preparation Methods

The synthesis of cis-1-Boc-4-methylamino-3-methoxypiperidine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

cis-1-Boc-4-methylamino-3-methoxypiperidine can undergo various chemical reactions, including:

Scientific Research Applications

cis-1-Boc-4-methylamino-3-methoxypiperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-1-Boc-4-methylamino-3-methoxypiperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. The Boc group provides stability and protection during chemical reactions, while the methylamino and methoxy groups contribute to its reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Piperidine Core

Key structural analogs differ in substituents at the 3- and 4-positions of the piperidine ring, which significantly alter physicochemical properties and synthetic accessibility.

Physicochemical and Spectroscopic Differences

  • Mass Spectrometry: Methylamino-substituted compounds typically show [M+H]+ peaks ~15–30 Da higher than amino analogs due to the additional methyl group (e.g., 313 m/z for amino-substituted 10a vs. theoretical ~327 m/z for methylamino analogs) .
  • NMR Chemical Shifts: The methoxy group in the target compound resonates at δ ~3.3–3.5 ppm (¹H NMR), whereas hydroxymethyl protons appear at δ ~3.6–4.2 ppm . Methylamino protons (NHCH₃) are typically observed as broad singlets at δ ~2.5–2.8 ppm, distinct from primary amines (δ ~1.5–2.0 ppm) .

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